Snapshot TG

Description

Properties

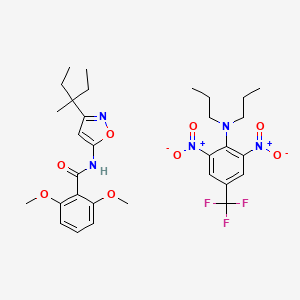

CAS No. |

113691-20-6 |

|---|---|

Molecular Formula |

C31H40F3N5O8 |

Molecular Weight |

667.7 g/mol |

IUPAC Name |

2,6-dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide;2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline |

InChI |

InChI=1S/C18H24N2O4.C13H16F3N3O4/c1-6-18(3,7-2)14-11-15(24-20-14)19-17(21)16-12(22-4)9-8-10-13(16)23-5;1-3-5-17(6-4-2)12-10(18(20)21)7-9(13(14,15)16)8-11(12)19(22)23/h8-11H,6-7H2,1-5H3,(H,19,21);7-8H,3-6H2,1-2H3 |

InChI Key |

STUVSLBRVSEGOP-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-].CCC(C)(CC)C1=NOC(=C1)NC(=O)C2=C(C=CC=C2OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mode of Action of Snapshot TG

For Researchers, Scientists, and Drug Development Professionals

Abstract

Snapshot TG is a widely utilized pre-emergent herbicide, valued for its broad-spectrum control of both grassy and broadleaf weeds. Its efficacy stems from the complementary and potentially synergistic actions of its two active ingredients: trifluralin (B1683247), a dinitroaniline herbicide, and isoxaben (B1672637), a benzamide (B126) herbicide. This technical guide provides a comprehensive analysis of the distinct and combined modes of action of these components. It delves into the specific molecular targets, the resultant physiological effects on susceptible plants, and the experimental methodologies employed to elucidate these mechanisms. Quantitative data are presented for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the herbicidal activity of Snapshot TG.

Introduction

Effective weed management is a cornerstone of modern agriculture and horticulture. Pre-emergent herbicides, such as Snapshot TG, play a pivotal role by preventing the germination and establishment of weed seedlings, thereby reducing competition for essential resources with desired plant species. Snapshot TG's formulation combines two herbicidal agents with distinct modes of action, broadening its weed control spectrum and potentially mitigating the development of herbicide resistance.[1][2][3][4][5] This guide aims to provide a detailed technical overview of the biochemical and physiological basis for Snapshot TG's herbicidal activity.

The Active Ingredients: A Dual-Pronged Approach

Snapshot TG is comprised of two active ingredients:

-

Trifluralin (2.0%): A member of the dinitroaniline chemical family, trifluralin is primarily effective against annual grasses and some small-seeded broadleaf weeds.[4][6][7]

-

Isoxaben (0.5%): Belonging to the benzamide class of herbicides, isoxaben provides control over a wide range of broadleaf weeds.[6][7]

The combination of these two herbicides in a granular formulation allows for convenient application and sustained, long-lasting weed control.[2][4][5][8]

Mode of Action: A Tale of Two Targets

The herbicidal efficacy of Snapshot TG is rooted in the distinct molecular mechanisms of its active ingredients, which disrupt fundamental cellular processes essential for plant growth and development.

Trifluralin: Disruptor of Mitosis and Root Development

Trifluralin's mode of action is the inhibition of microtubule polymerization.[1] Microtubules are dynamic cytoskeletal components crucial for cell division, specifically the formation of the mitotic spindle.

Signaling Pathway of Trifluralin's Action

References

- 1. Snapshot TG (isoxaben + trifluralin) | NC State Extension Publications [content.ces.ncsu.edu]

- 2. Stop Weeds in Their… | The Andersons Professional Turf & Ornamental [andersonspro.com]

- 3. hgic.clemson.edu [hgic.clemson.edu]

- 4. diypestcontrol.com [diypestcontrol.com]

- 5. georgialandscapingandhardscapingllc.com [georgialandscapingandhardscapingllc.com]

- 6. test.carlinsales.com [test.carlinsales.com]

- 7. utia.tennessee.edu [utia.tennessee.edu]

- 8. lawnsynergy.com [lawnsynergy.com]

An In-depth Technical Guide on the Core Active Ingredients of Snapshot TG: Trifluralin and Isoxaben

This technical guide provides a comprehensive overview of the pre-emergent herbicides trifluralin (B1683247) and isoxaben (B1672637), the active ingredients in products such as Snapshot TG. The document is intended for researchers, scientists, and professionals in drug and herbicide development, offering detailed information on their physicochemical properties, mechanisms of action, toxicology, environmental fate, and relevant experimental protocols.

Physicochemical Properties

The physical and chemical characteristics of a herbicide are critical in determining its environmental behavior, mode of application, and biological availability.

Trifluralin

Trifluralin is a selective, pre-emergence dinitroaniline herbicide.[1][2] It is formulated as an odorless, yellow-orange crystalline solid.[1][2][3]

Table 1: Physicochemical Properties of Trifluralin

| Property | Value | References |

| IUPAC Name | 2,6-Dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline | [1] |

| CAS Number | 1582-09-8 | [1][2] |

| Molecular Formula | C₁₃H₁₆F₃N₃O₄ | [1][4] |

| Molar Mass | 335.28 g/mol | [1] |

| Melting Point | 46 to 49 °C | [1][2][3] |

| Boiling Point | 139 to 140 °C (at 4.2 mmHg) | [1] |

| Vapor Pressure | 1.37 x 10⁻⁴ mmHg (13.7 mPa) at 25 °C | [2] |

| Water Solubility | <1 mg/L at 27 °C; 0.189 - 0.395 mg/L | [2][3][5] |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 5.07 - 5.3 | [2][5][6] |

| K_oc_ (Soil Organic Carbon-Water Partitioning Coefficient) | 8,000 | [2] |

Isoxaben

Isoxaben is a pre-emergent benzamide (B126) herbicide used for the control of broadleaf weeds.[7][8] It is a white to off-white solid with a musty odor.[9]

Table 2: Physicochemical Properties of Isoxaben

| Property | Value | References |

| IUPAC Name | N-[3-(1-ethyl-1-methylpropyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide | [7] |

| CAS Number | 82558-50-7 | [7][10] |

| Molecular Formula | C₁₈H₂₄N₂O₄ | [7] |

| Molar Mass | 332.39 g/mol | [10] |

| Melting Point | 176 - 179 °C | [10] |

| Vapor Pressure | <3.9 x 10⁻⁷ mmHg at 30 °C | [10] |

| Water Solubility | 1.42 mg/L at 20 °C (pH 7) | [8] |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 3.9 | [8] |

| K_oc_ (Soil Organic Carbon-Water Partitioning Coefficient) | 3,300 (estimated) | [8] |

Mechanism of Action

Trifluralin and isoxaben control weeds through distinct biochemical pathways, making their combination effective against a broader spectrum of species.

Trifluralin: Mitotic Inhibition

Trifluralin belongs to the dinitroaniline class of herbicides, which act by disrupting mitosis (cell division).[11][12][13] It specifically inhibits the formation of microtubules, which are essential components of the spindle apparatus required for chromosome segregation during cell division.[1][11]

The mechanism involves the binding of trifluralin to tubulin, the protein subunit of microtubules.[1][11][12] This binding prevents the polymerization of tubulin into functional microtubules. The resulting loss of the spindle apparatus halts mitosis at the metaphase stage, which in turn inhibits the growth of roots and shoots, ultimately leading to the death of the germinating weed.[11][12][14] This action is primarily observed in the root tips of susceptible plants.[11][13]

Isoxaben: Cellulose (B213188) Biosynthesis Inhibition

Isoxaben is classified as a benzamide herbicide and functions as a cellulose biosynthesis inhibitor (CBI).[8][9][15] Cellulose is a primary structural component of plant cell walls, providing rigidity and enabling cell expansion and division. By inhibiting its synthesis, isoxaben prevents the formation of functional cell walls in developing weeds.[16]

This disruption of cell wall formation halts cell division and growth, particularly in the roots and hypocotyls of emerging seedlings.[17] As a result, susceptible weeds fail to grow past the germination stage.[9][16]

Toxicology Profile

The toxicological profiles of trifluralin and isoxaben have been evaluated in various laboratory animal studies.

Trifluralin

Trifluralin exhibits low acute toxicity via oral exposure.[18] Chronic exposure studies in animals have identified the hematopoietic system (blood) and liver as target organs.[18] The U.S. EPA has classified trifluralin as a Group C, possible human carcinogen, based on findings of urinary tract and thyroid tumors in rats.[19]

Table 3: Toxicological Data for Trifluralin

| Parameter | Species | Value | References |

| Acute Oral LD₅₀ | Rat | >5,000 - 10,000 mg/kg | [1][2] |

| Acute Oral LD₅₀ | Mouse | >5,000 mg/kg | [2][4] |

| Acute Oral LD₅₀ | Dog | >2,000 mg/kg | [2] |

| Acute Dermal LD₅₀ | Rabbit | >2,000 mg/kg | [2] |

| Chronic NOAEL (1-year) | Dog | 0.75 mg/kg/day | [4] |

| Chronic NOAEL (2-year) | Rat | 41 mg/kg/day | [18] |

| Carcinogenicity | EPA Classification | Group C (Possible human carcinogen) | [19] |

Isoxaben

Isoxaben demonstrates low acute toxicity through all routes of exposure.[7][20] Chronic studies have indicated the liver and kidney as primary target organs in rodents, with decreased body weight also observed in rats, mice, and dogs.[7][20] The EPA considers isoxaben a possible human carcinogen.[21]

Table 4: Toxicological Data for Isoxaben

| Parameter | Species | Value | References |

| Acute Oral LD₅₀ | Rat, Mouse | >10,000 mg/kg | [10][21] |

| Acute Dermal LD₅₀ | Rabbit | >200 mg/kg | [21] |

| Acute Inhalation LC₅₀ | Rat | >1.99 mg/L | [10][21] |

| Chronic NOEL (2-year) | Rat | ~5 mg/kg/day | [8] |

| Acceptable Daily Intake (ADI) | Human | 0.05 mg/kg bw/day | [8] |

| Carcinogenicity | EPA Classification | Possible human carcinogen | [21] |

Environmental Fate

The environmental persistence, mobility, and degradation of trifluralin and isoxaben influence their efficacy and potential for off-target effects.

Trifluralin

Trifluralin is characterized by its strong adsorption to soil particles, low water solubility, and high volatility.[1][2] Consequently, it has very low mobility and is not prone to leaching into groundwater.[1][4] Its persistence in soil is moderate to high, with degradation occurring through microbial action and photodecomposition on the soil surface.[2][4][22] Due to its high Log K_ow_, it is considered to have a high potential for bioaccumulation in aquatic organisms.[6]

Table 5: Environmental Fate of Trifluralin

| Parameter | Value / Characteristic | References |

| Soil Half-Life (t₁/₂) | 45 - 180 days (3-18 weeks) | [1][2][4][23] |

| Mobility in Soil | Low; strongly adsorbed | [1][4][11] |

| Primary Degradation Pathways | Microbial degradation, Photolysis | [4][22] |

| Hydrolysis | Stable | [1] |

| Bioaccumulation Factor (BCF) | 1,580 - 8,870 (High potential) | [6] |

| Aquatic Toxicity | Very toxic to fish (LC₅₀ 10-40 µg/L for rainbow trout) | [1][6] |

Isoxaben

Isoxaben is moderately persistent in the soil environment.[24] Its potential to leach is generally low but can increase in soils with low clay and organic matter content.[21][24] Degradation occurs via microbial action and photolysis.[8][21] The potential for bioconcentration in aquatic organisms is considered high based on its estimated BCF.[8]

Table 6: Environmental Fate of Isoxaben

| Parameter | Value / Characteristic | References |

| Soil Half-Life (t₁/₂) | ~100 days (2-6.6 months) | [8][21] |

| Mobility in Soil | Slight to mobile; dependent on soil type | [8][24] |

| Primary Degradation Pathways | Microbial degradation, Photolysis | [8][21] |

| Hydrolysis | Stable at pH 5-9 | [8] |

| Bioconcentration Factor (BCF) | 215 (estimated; High potential) | [8] |

| Runoff Potential | High | [21] |

Experimental Protocols

This section outlines methodologies for key experiments related to the evaluation of trifluralin and isoxaben.

Protocol: Herbicide Efficacy Testing (Whole-Plant Bioassay)

This protocol describes a standardized greenhouse bioassay to determine the resistance or susceptibility of a weed population to a herbicide.[25][26]

Methodology:

-

Seed Collection: Collect a representative sample of mature seeds (e.g., >5,000) from at least 30 plants within the target weed population. A known susceptible population must also be collected to serve as a control.[25]

-

Seed Preparation & Germination: Clean seeds to remove chaff and store them in dry, cool conditions.[26][27] Germinate seeds in trays filled with a standard potting medium. Grow seedlings under controlled greenhouse conditions until they reach the appropriate growth stage for treatment (e.g., 2-3 leaves).

-

Herbicide Application: Prepare herbicide solutions at various concentrations, typically including the recommended field dose (1x) and multiples thereof (e.g., 0.5x, 2x, 4x). Apply the herbicide solution uniformly using a precision bench sprayer.[27]

-

Assessment: Assess plant survival and biomass 3 to 4 weeks after treatment.[25] Survival is expressed as a percentage of the initial number of plants. Visual Estimated Biomass (VEB) is scored by comparing treated plants to an untreated control of the same population.[25][27]

-

Data Analysis: Analyze survival and biomass data to determine the dose required to achieve 50% growth reduction (GR₅₀) or 50% mortality (LD₅₀). Compare these values between the test population and the susceptible control to calculate a resistance index (RI).

Protocol: Analytical Determination of Trifluralin in Soil

This protocol outlines a method for the extraction and quantification of trifluralin and its metabolites from soil samples using Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS).[28]

Methodology:

-

Sample Preparation: Air-dry soil samples and sieve to remove large debris.

-

Extraction: Extract a known weight of soil (e.g., 10 g) with an appropriate solvent, such as 70% aqueous acetonitrile (B52724), using sonication or shaking.[28]

-

Filtration/Centrifugation: Separate the soil from the solvent extract by filtering through a 0.45 µm filter or by centrifugation.

-

LC/MS/MS Analysis:

-

Chromatography: Inject the filtrate directly into an HPLC system equipped with a suitable column (e.g., C18 or a mixed-mode column).[28][29] Use a gradient elution with mobile phases such as acetonitrile and acidified water.

-

Mass Spectrometry: Use an ion-trap or triple quadrupole mass spectrometer operating in negative ion mode.[28][30]

-

Identification: Identify trifluralin and its metabolites by comparing retention times and mass fragmentation patterns (MS/MS spectra) with those of analytical standards.[28]

-

-

Quantification: Create a calibration curve using a series of known concentrations of analytical standards to quantify the amount of trifluralin in the sample.

References

- 1. Trifluralin - Wikipedia [en.wikipedia.org]

- 2. EXTOXNET PIP - TRIFLURALIN [extoxnet.orst.edu]

- 3. Trifluralin | C13H16F3N3O4 | CID 5569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdn.who.int [cdn.who.int]

- 5. Trifluralin in freshwater and marine water [waterquality.gov.au]

- 6. unece.org [unece.org]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. Isoxaben | C18H24N2O4 | CID 73672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Isoxaben - An Effective Herbicide Active Ingredient [solutionsstores.com]

- 10. Isoxaben [drugfuture.com]

- 11. cals.cornell.edu [cals.cornell.edu]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Trifluralin – How it really works Part 1 - Eureka! [eurekaag.com.au]

- 14. researchgate.net [researchgate.net]

- 15. diypestcontrol.com [diypestcontrol.com]

- 16. biology.stackexchange.com [biology.stackexchange.com]

- 17. Snapshot TG (isoxaben + trifluralin) | NC State Extension Publications [content.ces.ncsu.edu]

- 18. Toxicology and hazard potential of trifluralin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. epa.gov [epa.gov]

- 20. Federal Register :: Isoxaben; Pesticide Tolerances [federalregister.gov]

- 21. wsdot.wa.gov [wsdot.wa.gov]

- 22. Environmental fate of trifluralin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. scribd.com [scribd.com]

- 24. downloads.regulations.gov [downloads.regulations.gov]

- 25. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]

- 28. ars.usda.gov [ars.usda.gov]

- 29. helixchrom.com [helixchrom.com]

- 30. Separation and identification of trifluralin metabolites by open-tubular liquid chromatography/negative chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Isoxaben in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoxaben (B1672637) is a pre-emergence herbicide that exerts its phytotoxic effects by potently and specifically inhibiting cellulose (B213188) biosynthesis in susceptible plants. This guide provides a comprehensive technical overview of the molecular mechanism of action of isoxaben, detailing its primary target, the resulting physiological and morphological consequences, and the mechanisms of plant resistance. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes to serve as a valuable resource for researchers in plant science, weed management, and herbicide development.

Introduction

Isoxaben, a member of the benzamide (B126) class of herbicides, is widely used for the pre-emergent control of a broad spectrum of dicotyledonous weeds. Its efficacy lies in its ability to disrupt a fundamental process in plant growth and development: the synthesis of cellulose. Cellulose, a polymer of β-1,4-linked glucose residues, is the primary structural component of plant cell walls, providing mechanical strength and rigidity. By inhibiting cellulose production, isoxaben critically compromises cell wall integrity, leading to aberrant cell expansion and ultimately, seedling death. This guide delves into the intricate molecular interactions and cellular consequences that define the mechanism of action of isoxaben.

Core Mechanism of Action: Inhibition of Cellulose Biosynthesis

The primary mode of action of isoxaben is the direct inhibition of cellulose synthase (CESA) enzymes, which are integral membrane proteins responsible for polymerizing glucose into cellulose microfibrils at the plasma membrane.

Molecular Target: Cellulose Synthase (CESA) Complexes

Cellulose is synthesized by large, multimeric protein complexes known as cellulose synthase complexes (CSCs) or "rosettes," which are embedded in the plasma membrane. In higher plants, these complexes are composed of several CESA protein isoforms. Genetic and biochemical studies have unequivocally identified specific CESA subunits as the direct targets of isoxaben. In the model plant Arabidopsis thaliana, resistance to isoxaben is conferred by mutations in the CESA3 and CESA6 genes, providing strong evidence that these proteins are direct targets of the herbicide. It is hypothesized that isoxaben binds to a region of the CESA protein that is critical for its catalytic activity or its assembly into a functional CSC.

Physiological and Morphological Effects

The inhibition of cellulose synthesis by isoxaben leads to a cascade of observable effects in susceptible plants:

-

Inhibition of Root and Hypocotyl Elongation: Rapidly growing tissues, such as the root and hypocotyl of germinating seedlings, are highly sensitive to isoxaben. The inability to produce new cellulose for cell wall expansion results in a dramatic cessation of elongation.

-

Radial Swelling: As cellulose synthesis is inhibited, the structural integrity of the cell wall is compromised. Turgor pressure, which is normally constrained by the rigid cellulose microfibrils, causes the cells to expand isodiametrically, leading to a characteristic radial swelling of roots and hypocotyls.

-

Cell Wall Compositional Changes: In response to cellulose deficiency, some plants may alter the composition of their cell walls, potentially increasing the content of pectin (B1162225) and other matrix polysaccharides. However, these compensatory changes are insufficient to overcome the structural deficit caused by the lack of cellulose.

-

Seedling Lethality: For germinating seedlings, the inability to establish a functional root system and emerge from the soil due to the disruption of cell elongation is ultimately lethal. Isoxaben is most effective as a pre-emergent herbicide for this reason.

Quantitative Data

The potency of isoxaben varies among plant species and is often quantified by the half-maximal inhibitory concentration (IC50).

Table 1: IC50 Values and Effective Concentrations of Isoxaben

| Plant Species | Assay Type | IC50 / Effective Concentration | Reference |

| Arabidopsis thaliana | Hypocotyl Growth Inhibition | ~1.5 nM | [1] |

| Arabidopsis thaliana | Inhibition of [¹⁴C]Glucose Incorporation | ~1.0 nM | [1] |

| Brassica napus | Not Specified | 20 nM | [2] |

| Various Broadleaf Weeds | Pre-emergent Control | 0.56 to 1.12 kg ai/ha | [3] |

Table 2: Efficacy of Isoxaben on Various Weed Species

| Weed Species | Control Level | Application Rate | Reference |

| Common Chickweed (Stellaria media) | 80-100% | 0.56 to 0.84 kg ai/ha | [3] |

| Henbit (Lamium amplexicaule) | 80-100% | 0.56 to 0.84 kg ai/ha | [3] |

| Prostrate Knotweed (Polygonum aviculare) | Complete Control | Not Specified | [3] |

| Ground Ivy (Glechoma hederacea) | 99% (POST) | 2.24 kg/ha | [3] |

| Healall (Prunella vulgaris) | 85% (POST) | 2.24 kg/ha | [3] |

| Common Groundsel (Senecio vulgaris) | Nearly Total Control | Not Specified | [3] |

| Virginia Pepperweed (Lepidium virginicum) | Nearly Total Control | Not Specified | [3] |

| Creeping Woodsorrel (Oxalis corniculata) | >90% | 1.12 kg/ha | [3] |

| Common Mallow (Malva neglecta) | Not Controlled | Not Specified | [3] |

| Velvetleaf (Abutilon theophrasti) | Not Controlled | Not Specified | [3] |

| Morningglory (Ipomoea hederacea) | Not Controlled | Not Specified | [3] |

| Common Lambsquarters (Chenopodium album) | Not Controlled | Not Specified | [3] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of action of isoxaben and related experimental workflows.

Caption: Mechanism of action of isoxaben.

Caption: Experimental workflow for identifying isoxaben-resistant mutants.

Experimental Protocols

Protocol for Isoxaben Resistance Screening in Arabidopsis thaliana

This protocol is adapted from methods used to identify isoxaben-resistant mutants.

1. Seed Sterilization and Plating:

-

Surface sterilize M2 mutagenized Arabidopsis thaliana seeds by washing with 70% (v/v) ethanol (B145695) for 1 minute, followed by 50% (v/v) commercial bleach with 0.05% (v/v) Triton X-100 for 10 minutes.

-

Rinse the seeds 5 times with sterile distilled water.

-

Resuspend the seeds in sterile 0.1% (w/v) agarose (B213101) and plate them on Murashige and Skoog (MS) medium containing 1% (w/v) sucrose (B13894) and 0.8% (w/v) agar.

-

The selective medium should be supplemented with isoxaben at a concentration that is lethal to wild-type seedlings (e.g., 5-20 nM). Isoxaben should be dissolved in DMSO to make a stock solution and added to the autoclaved and cooled medium.

2. Seedling Growth and Selection:

-

Stratify the plates at 4°C for 2-4 days in the dark to synchronize germination.

-

Transfer the plates to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.

-

After 7-10 days, screen for resistant seedlings. Wild-type seedlings will be severely stunted, with swollen hypocotyls and arrested root growth, and will appear bleached or necrotic. Resistant seedlings will be visibly larger, with green cotyledons and elongated hypocotyls and roots.

3. Confirmation of Resistance and Genetic Analysis:

-

Carefully transfer the putative resistant seedlings to soil and grow them to maturity.

-

Collect seeds (M3 generation) and re-test their progeny on selective medium to confirm the heritability of the resistance trait.

-

For genetic analysis, cross the confirmed resistant mutants to the wild-type parental line. Analyze the segregation of the resistance phenotype in the F1 and F2 generations to determine if the mutation is dominant or recessive and if it segregates as a single locus.

-

Perform genetic mapping using molecular markers to identify the chromosomal location of the mutation. This can be followed by sequencing of candidate genes, such as CESA3 and CESA6, to identify the specific mutation responsible for resistance.[3]

Protocol for Crystalline Cellulose Quantification (Updegraff Method)

This protocol provides a method for quantifying crystalline cellulose content in plant tissues.

1. Sample Preparation (Alcohol Insoluble Residue - AIR):

-

Harvest plant tissue and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder.

-

Wash the powder sequentially with 70% (v/v) ethanol, 100% (v/v) ethanol, and a 1:1 (v/v) mixture of chloroform (B151607) and methanol (B129727) to remove soluble sugars, pigments, and lipids.

-

Dry the resulting pellet to obtain the alcohol-insoluble residue (AIR), which is enriched in cell wall material.

2. Updegraff Hydrolysis:

-

Weigh 2-5 mg of the dried AIR into a screw-cap tube.

-

Add 1.5 mL of Updegraff reagent (a mixture of acetic acid, nitric acid, and water in an 8:1:2 ratio by volume).

-

Incubate the tubes at 100°C for 30 minutes. This step hydrolyzes non-cellulosic polysaccharides.

-

Cool the tubes and centrifuge to pellet the remaining crystalline cellulose.

-

Wash the pellet sequentially with water and acetone (B3395972) to remove the Updegraff reagent.

-

Dry the pellet completely.

3. Cellulose Solubilization and Quantification:

-

Add 1 mL of 72% (w/w) sulfuric acid to the dried pellet and incubate at room temperature for 1 hour to hydrolyze the cellulose into glucose.

-

Dilute the sample with water.

-

Quantify the glucose content using a colorimetric method, such as the anthrone (B1665570) assay.

-

Prepare a standard curve with known concentrations of glucose to determine the amount of glucose in the samples.

-

Calculate the original cellulose content based on the amount of glucose released.

Principles of In Vitro Cellulose Synthase Activity Assay

A detailed, universally applicable protocol for an in vitro CESA assay is challenging due to the difficulty in isolating active CSCs. However, the general principles are as follows:

1. Membrane Protein Extraction:

-

Homogenize fresh plant tissue in an extraction buffer containing osmoticum, buffering agents, and protease inhibitors.

-

Perform differential centrifugation to isolate a microsomal fraction enriched in plasma membranes.

-

Solubilize the membrane proteins using a mild, non-ionic detergent such as digitonin (B1670571) or Brij-58. The choice of detergent and its concentration are critical and often need to be optimized for the specific plant tissue.

2. In Vitro Reaction:

-

The reaction mixture typically contains the solubilized membrane protein extract, a buffer at an optimal pH (usually around 7.0-8.0), the substrate UDP-[¹⁴C]glucose, and co-factors such as Mg²⁺ or Mn²⁺.

-

Incubate the reaction at an optimal temperature (e.g., 25-30°C) for a defined period.

3. Product Analysis:

-

Terminate the reaction by adding a stop solution (e.g., ethanol or methanol).

-

Filter the reaction mixture to collect the insoluble glucan products.

-

Wash the collected product extensively to remove unincorporated UDP-[¹⁴C]glucose.

-

Quantify the amount of incorporated radioactivity using liquid scintillation counting.

-

To confirm that the product is cellulose (β-1,4-glucan), it can be treated with a specific cellulase (B1617823) (endo-β-1,4-glucanase) and the release of radioactive glucose or cellobiose (B7769950) can be measured.

4. Inhibition Assay:

-

To determine the effect of isoxaben, the in vitro reaction is performed in the presence of various concentrations of the inhibitor.

-

A dose-response curve can be generated to determine the IC50 of isoxaben for cellulose synthase activity.

Mechanisms of Resistance

Plant resistance to isoxaben is primarily target-site based.

-

Mutations in CESA Genes: As mentioned previously, single amino acid substitutions in the CESA3 and CESA6 proteins can confer a high level of resistance to isoxaben. These mutations are thought to alter the binding site of isoxaben on the CESA protein, thereby preventing its inhibitory action.

-

Lack of Metabolic Detoxification: Studies have shown that resistance is not typically due to enhanced metabolism or detoxification of isoxaben by the plant.

Conclusion

Isoxaben is a highly effective herbicide that acts through a well-defined mechanism: the inhibition of cellulose biosynthesis. Its specificity for CESA enzymes makes it a valuable tool for both weed management and for fundamental research into plant cell wall biology. This technical guide provides a detailed overview of the current understanding of isoxaben's mechanism of action, offering a foundation for further research and development in the fields of herbicide science and plant biology. The provided experimental protocols serve as a starting point for researchers aiming to investigate the effects of isoxaben or to identify novel cellulose biosynthesis inhibitors. A deeper understanding of the molecular interactions between isoxaben and its target CESA proteins will be crucial for the development of new herbicidal strategies and for engineering crops with enhanced resistance to biotic and abiotic stresses.

References

- 1. Resistance against Herbicide Isoxaben and Cellulose Deficiency Caused by Distinct Mutations in Same Cellulose Synthase Isoform CESA6 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modifications of cellulose synthase confer resistance to isoxaben and thiazolidinone herbicides in Arabidopsis Ixr1 mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

Trifluralin's Disruption of Microtubule Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the molecular mechanism by which trifluralin (B1683247), a dinitroaniline herbicide, exerts its effects on microtubule formation. Trifluralin serves as a potent inhibitor of microtubule polymerization, primarily in plant and protist species, by directly interacting with tubulin subunits. This disruption of the microtubule cytoskeleton leads to mitotic arrest and ultimately, cell death in susceptible organisms. This document details the mechanism of action, summarizes key quantitative data, and provides comprehensive experimental protocols for studying trifluralin's impact on microtubule dynamics.

Mechanism of Action: Targeting α-Tubulin

Trifluralin's primary mode of action is the inhibition of microtubule assembly.[1][2] Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers, essential for various cellular processes, including cell division, intracellular transport, and the maintenance of cell structure.[3] Trifluralin selectively binds to α-tubulin subunits, preventing their polymerization into microtubules.[1][4] This binding is specific to plant and protist tubulin; trifluralin shows little to no affinity for animal or fungal tubulin, which accounts for its selective herbicidal activity.[3][5]

The binding of trifluralin to α-tubulin introduces a conformational change that prevents the proper incorporation of the tubulin dimer into the growing microtubule lattice.[3] This leads to a net depolymerization of microtubules and the failure to form a functional mitotic spindle during cell division.[4] Consequently, chromosomes cannot segregate correctly, leading to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis.[6]

dot

Caption: Mechanism of trifluralin-induced microtubule disruption and apoptosis.

Quantitative Data

Table 1: Trifluralin Binding and Polymerization Inhibition

| Parameter | Value | Organism/System | Reference |

| Binding Observation | Significant binding at 5.8 µM | Chlamydomonas eugametos flagellar tubulin | [5][7] |

| IC50 (Cell Viability) | ~300 nM | Toxoplasma gondii | [8] |

| EC50 (Root Length Inhibition) | 1.02 µM | Amaranthus palmeri (resistant) | [8] |

| EC50 (Root Length Inhibition) | 0.39 µM | Amaranthus palmeri (susceptible) | [8] |

Table 2: Effects on Mitosis and Cell Viability

| Parameter | Concentration | Effect | Organism | Reference |

| Mitotic Index | Various | Inhibition | Allium cepa | [6] |

| Mitotic Progression | Not specified | Inhibition of prophase to prometaphase transition | Haemanthus katherinae | [9] |

| Polyploidization | 2 µM | Induction of polyploidy | Ranunculus asiaticus |

Experimental Protocols

Detailed methodologies for key experiments to assess the impact of trifluralin on microtubule formation are provided below.

In Vitro Tubulin Polymerization Assay

This assay measures the direct effect of trifluralin on the polymerization of purified tubulin into microtubules by monitoring changes in turbidity.

Materials:

-

Purified plant tubulin (e.g., from tobacco or Arabidopsis cell cultures)

-

Polymerization Buffer (80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA)

-

GTP solution (10 mM)

-

Trifluralin stock solution (in DMSO)

-

Glycerol

-

Temperature-controlled spectrophotometer with a 340 nm filter

-

96-well microplates

Procedure:

-

Tubulin Preparation: Reconstitute lyophilized plant tubulin in ice-cold Polymerization Buffer to a final concentration of 2-4 mg/mL. Keep on ice.

-

Reaction Setup: In a pre-chilled 96-well plate on ice, add the following to each well:

-

Polymerization Buffer

-

Glycerol (to a final concentration of 10%)

-

Trifluralin at various concentrations (or DMSO as a vehicle control)

-

Purified tubulin solution

-

-

Initiation of Polymerization: To initiate polymerization, add GTP to a final concentration of 1 mM to each well.

-

Measurement: Immediately place the plate in the spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 60-90 minutes.

-

Data Analysis: Plot absorbance versus time to generate polymerization curves. Calculate the rate of polymerization and the extent of inhibition at different trifluralin concentrations to determine the IC50 value.

dot

Caption: Workflow for the in vitro tubulin polymerization assay.

Immunofluorescence Microscopy of Microtubules in Plant Root Tips

This method allows for the visualization of the microtubule network in plant cells to observe the disruptive effects of trifluralin.

Materials:

-

Plant seedlings (e.g., Arabidopsis thaliana, onion)

-

Trifluralin treatment solution

-

Fixative solution (e.g., 4% paraformaldehyde in microtubule stabilizing buffer)

-

Cell wall digestion enzyme solution (e.g., cellulase, pectinase)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking solution (e.g., 3% BSA in PBS)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

-

DAPI or Hoechst for nuclear counterstaining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Treatment: Germinate seedlings and treat with various concentrations of trifluralin for a specified duration.

-

Fixation: Excise root tips and fix them in the fixative solution.

-

Cell Wall Digestion: Wash the fixed root tips and incubate in the enzyme solution to partially digest the cell walls.

-

Permeabilization: Wash the root tips and permeabilize the cell membranes with the permeabilization buffer.

-

Blocking: Block non-specific antibody binding with the blocking solution.

-

Primary Antibody Incubation: Incubate the root tips with the primary anti-α-tubulin antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the root tips and incubate with the fluorescently labeled secondary antibody.

-

Counterstaining: Stain the nuclei with DAPI or Hoechst.

-

Mounting and Visualization: Wash the root tips, mount them on a slide with antifade medium, and visualize the microtubule structures using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to quantify the proportion of cells in different phases of the cell cycle following trifluralin treatment.

Materials:

-

Plant protoplasts (isolated from trifluralin-treated and control tissues)

-

Fixative (e.g., 70% ethanol)

-

RNase A solution

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Protoplast Isolation: Isolate protoplasts from control and trifluralin-treated plant tissues using enzymatic digestion.

-

Fixation: Fix the protoplasts in ice-cold 70% ethanol.

-

RNase Treatment: Wash the fixed protoplasts and treat with RNase A to remove RNA.

-

PI Staining: Resuspend the protoplasts in PI staining solution and incubate in the dark.

-

Flow Cytometry: Analyze the stained protoplasts using a flow cytometer.

-

Data Analysis: Generate histograms of DNA content to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

dot

Caption: Workflow for cell cycle analysis of trifluralin-treated plant protoplasts.

Conclusion

Trifluralin is a potent and selective inhibitor of microtubule formation in plants and protists. Its mechanism of action, centered on the binding to α-tubulin and subsequent disruption of microtubule polymerization, provides a clear rationale for its herbicidal activity. The experimental protocols detailed in this guide offer robust methods for researchers to investigate and quantify the effects of trifluralin and other microtubule-targeting agents. Further research to elucidate the precise binding kinetics and structural basis of trifluralin's interaction with plant tubulin will be invaluable for the development of novel herbicides and potentially, new therapeutic agents.

References

- 1. ahri.uwa.edu.au [ahri.uwa.edu.au]

- 2. BioKB - Relationship - Trifluralin - inhibits - microtubule polymerization [biokb.lcsb.uni.lu]

- 3. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. Binding of the herbicide trifluralin to Chlamydomonas flagellar tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Origin of nuclear and chromosomal alterations derived from the action of an aneugenic agent--Trifluralin herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.biologists.com [journals.biologists.com]

- 8. Frontiers | Novel α-Tubulin Mutations Conferring Resistance to Dinitroaniline Herbicides in Lolium rigidum [frontiersin.org]

- 9. researchgate.net [researchgate.net]

Soil Persistence and Degradation of Snapshot TG: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the soil persistence and degradation of Snapshot TG, a widely used pre-emergent herbicide. Snapshot TG contains two active ingredients: isoxaben (B1672637) and trifluralin (B1683247), which provide broad-spectrum control of grassy and broadleaf weeds. Understanding the environmental fate of these compounds is critical for assessing their long-term impact, ensuring efficacy, and preventing unintended environmental consequences. This document summarizes key quantitative data, details experimental protocols for studying their degradation, and visualizes the complex degradation pathways.

Core Active Ingredients:

-

Isoxaben: A benzamide (B126) herbicide that inhibits cellulose (B213188) biosynthesis in susceptible plants.

-

Trifluralin: A dinitroaniline herbicide that disrupts cell division (mitosis) in the roots of germinating weeds.

Quantitative Data on Soil Persistence

The persistence of isoxaben and trifluralin in soil is influenced by a variety of factors, including soil type, temperature, moisture, and microbial activity. The following tables summarize the available quantitative data on the soil half-life (DT50) of these two active ingredients under different experimental conditions.

Table 1: Soil Half-Life (DT50) of Isoxaben

| Soil Type | Temperature (°C) | Application Timing | Half-Life (Days) | Reference |

| Clayey Soil (pH 5.5, 2.8% OM) | 23 | Not Specified | ~42 (non-sterile) | [1][2] |

| Clayey Soil (pH 5.5, 2.8% OM) | 23 | Not Specified | >56 (sterile) | [1][2] |

| Unamended Field Soil | Not Specified | Fall | 87 | [3] |

| Unamended Field Soil | Not Specified | Spring | 81 | [3] |

| Field Soil | 10 | Not Specified | 156 | [3] |

| Field Soil | 20 | Not Specified | 75 | [3] |

| Peat Container Medium | Not Specified | Not Specified | 60 | [4] |

| Sandy Loam | Not Specified | Fall | ~150 | [3] |

| Generic Soil | Not Specified | Not Specified | 100 | [5] |

OM: Organic Matter

Table 2: Soil Half-Life (DT50) of Trifluralin

| Soil Type | Condition | Half-Life (Days) | Reference |

| Silt Loam | Field | 25 - >201 | [6] |

| Sandy Loam | Field | 60 - 120 | [7] |

| Silty Loam | Greenhouse (1,260 g/ha) | 15 - 23 | [6] |

| Silty Loam | Greenhouse (12,600 g/ha) | 15 - 23 | [6] |

| Silty Loam | Greenhouse (126,000 g/ha) | 15 - 23 | [6] |

| Sandy Loam | Photodegradation (light exposed) | 41 | [8] |

| Sandy Loam | Dark Control | 66 | [8] |

| Generic Soil | Aerobic | ~125 (49% reduction in 88 days) | [9] |

| Generic Soil | Anaerobic | <88 (91% reduction in 88 days) | [9] |

| Generic Soil | General | ~180 | [9] |

Degradation Pathways and Metabolites

The degradation of isoxaben and trifluralin in the soil environment proceeds through several pathways, primarily driven by microbial activity and photodegradation.

Isoxaben Degradation

Microbial degradation is the primary mechanism for isoxaben dissipation in soil.[1][3] The process involves several key transformations, including demethylation and cleavage of the isoxazole (B147169) ring.

Key Degradation Products of Isoxaben:

-

Demethoxyisoxaben[2]

-

5-Isoxazolone[2]

-

3-Nitrophthalic acid[1]

-

4-Methoxyphenol[1]

-

2,6-Dimethoxybenzamide[2]

-

2-Hydroxy-6-methoxybenzamide[2]

-

2,6-Dimethoxybenzoic acid[2]

-

3-(1-ethyl-1-methylpropyl)isoxazol-5-ylamine[10]

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 4. Isoxaben and BAS 479 14H retention/loss from peat substrate of nursery plants | Weed Science | Cambridge Core [cambridge.org]

- 5. wsdot.wa.gov [wsdot.wa.gov]

- 6. Frontiers | Trifluralin Impacts Soil Microbial Community and Functions [frontiersin.org]

- 7. Trifluralin - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. unece.org [unece.org]

- 9. Trifluralin - Wikipedia [en.wikipedia.org]

- 10. Isolation and characterization of efficient isoxaben-transforming Microbacterium sp strains from four European soils - PubMed [pubmed.ncbi.nlm.nih.gov]

Environmental Fate of Snapshot TG® Components: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the environmental fate of the active ingredients in Snapshot TG®, a widely used pre-emergent herbicide. The core components of this formulation are trifluralin (B1683247) and isoxaben (B1672637). This document details their persistence, degradation pathways, and mobility in various environmental compartments, supported by quantitative data, experimental methodologies, and visual representations of key processes.

Core Components

Snapshot TG® is a granular herbicide formulated with two active ingredients:

-

Trifluralin: A dinitroaniline herbicide effective against many annual grasses and broadleaf weeds.[1][2][3]

-

Isoxaben: A benzamide (B126) herbicide that provides pre-emergent control of a wide range of broadleaf weeds.[1][2][3]

Quantitative Environmental Fate Data

The environmental behavior of trifluralin and isoxaben is dictated by their physicochemical properties and susceptibility to various degradation processes. The following tables summarize key quantitative data on their environmental fate.

Table 1: Environmental Fate Parameters of Trifluralin

| Parameter | Value | Conditions | Reference(s) |

| Soil Half-Life (DT₅₀) | 25 to >201 days | Varies with soil type, moisture, temperature, and organic matter content. | [4] |

| 45 days to 8 months | Dependent on environmental conditions. | [5] | |

| 3 to 18 weeks | Dependent on soil type and geographical location. | [6] | |

| Aqueous Photodegradation Half-Life | Minutes to several months | Dependent on the substrate. | [4] |

| 12 to 29 hours | Natural sunlight in various natural waters. | [7][8] | |

| Soil Photodegradation Half-Life | 41 days | Sandy loam soil under a light source. | [9] |

| 15 to 38 hours | Dependent on soil composition. | [7][8] | |

| Water/Sediment System Half-Life | 1-2 days (water), 7-15 days (sediment), 6-15 days (total system) | Aerobic conditions. | [9] |

| Volatility | High | A significant route of dissipation. | [10][11] |

| Soil Adsorption Coefficient (Koc) | 4,000 to 13,000 mL/g | Strongly bound to soil, indicating low mobility. | [4] |

| Bioaccumulation Factor (BCF) | 1,580 to 8,870 | Considered to be highly bioaccumulative. | [9] |

Table 2: Environmental Fate Parameters of Isoxaben

| Parameter | Value | Conditions | Reference(s) |

| Soil Half-Life (DT₅₀) | 100 days (typical) | General soil conditions. | [12][13] |

| 2.07 to 6.6 months | Varies with soil type and presence of fertilizers. | [14] | |

| 2.9 months (fall application) | Unamended soils. | [15] | |

| > 6 months (fall application) | Field studies. | [15] | |

| Aerobic Soil Metabolism | Does not appear to readily undergo degradation. | Laboratory studies. | [16][17] |

| Anaerobic Soil Metabolism | Does not appear to readily undergo degradation. | Laboratory studies. | [16][17] |

| Aqueous Photolysis | A primary route of degradation. | Aquatic environments. | [16][17] |

| Aerobic Aquatic Metabolism | A primary route of degradation. | Aquatic environments. | [16][17] |

| Anaerobic Aquatic Metabolism | A primary route of degradation. | Aquatic environments. | [16][17] |

| Mobility | Low potential to leach to groundwater; high surface runoff potential. | General environmental conditions. | [12][13] |

| Soil Adsorption Coefficient (Koc) | 190 to 570 ml/g | Moderate adsorption to soil. | |

| Bioaccumulation Factor (BCF) | <100 | Low potential for bioaccumulation. | [12][13] |

Experimental Protocols

The environmental fate data presented are derived from studies conducted under standardized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).[1][2][4][9][12][14][16][18][19][20] These protocols ensure data reliability and comparability across different studies. Below are generalized methodologies for key environmental fate experiments.

Aerobic and Anaerobic Soil Metabolism (Adapted from OECD 307)

-

Objective: To determine the rate and route of degradation of a test substance in soil under aerobic and anaerobic conditions.

-

Methodology:

-

Soil Selection: A minimum of three different soil types are chosen to represent a range of properties (e.g., pH, organic matter content, texture).

-

Test Substance Application: The radiolabeled test substance (e.g., ¹⁴C-trifluralin or ¹⁴C-isoxaben) is applied to the soil samples at a concentration relevant to its agricultural use.

-

Incubation:

-

Aerobic: Soil samples are incubated in the dark at a constant temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of maximum water holding capacity). A continuous flow of carbon dioxide-free, humidified air is passed through the incubation flasks.

-

Anaerobic: After an initial aerobic phase to establish microbial activity, the soil is flooded with nitrogen to create anaerobic conditions and then incubated.

-

-

Sampling and Analysis: At specified intervals, soil samples are extracted using appropriate solvents. The parent compound and its degradation products are quantified using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection. Volatile organic compounds and ¹⁴CO₂ are trapped to determine mineralization.

-

Data Analysis: The disappearance time of the parent compound (DT₅₀) and the formation and decline of major metabolites are calculated.

-

Photodegradation on Soil and in Water (Adapted from OECD 316)

-

Objective: To determine the rate of photochemical degradation of a test substance on soil surfaces and in aqueous solutions.

-

Methodology:

-

Sample Preparation:

-

Soil: A thin layer of soil is treated with the test substance and placed in a quartz or borosilicate glass cell.

-

Water: The test substance is dissolved in a buffered, sterile aqueous solution in a quartz or borosilicate glass vessel.

-

-

Irradiation: Samples are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). Control samples are kept in the dark to account for non-photolytic degradation.

-

Sampling and Analysis: At various time points, the concentration of the parent compound and its photoproducts in the soil extracts or water samples are determined by analytical methods like HPLC or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Analysis: The quantum yield and the photodegradation half-life under specific light conditions are calculated.

-

Adsorption/Desorption - Batch Equilibrium Method (Adapted from OECD 106)

-

Objective: To determine the extent of adsorption and desorption of a chemical to and from soil, which indicates its potential for leaching.

-

Methodology:

-

Soil and Solution Preparation: Several soil types are used. A solution of the radiolabeled test substance in a 0.01 M CaCl₂ solution is prepared.

-

Adsorption Phase: Soil is equilibrated with the test solution for a defined period (e.g., 24 hours) with agitation. The concentration of the test substance in the solution is measured after equilibration.

-

Desorption Phase: After the adsorption phase, the supernatant is replaced with a fresh CaCl₂ solution, and the mixture is equilibrated again to determine the amount of the substance that desorbs from the soil. This can be repeated to assess the strength of binding.

-

Data Analysis: The soil adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are calculated to classify the mobility of the substance in soil.

-

Visualizing Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the mode of action and key environmental fate pathways of trifluralin and isoxaben.

Mode of Action

Caption: Modes of action for trifluralin (mitosis disruption) and isoxaben (cellulose synthesis inhibition).

Environmental Fate Pathways

Caption: Primary environmental degradation and transport pathways for trifluralin and isoxaben.

Summary of Environmental Fate

Trifluralin: The environmental fate of trifluralin is characterized by its high volatility and strong adsorption to soil particles.[2][3][4][9] Its persistence in soil is moderate to high, with a half-life that can extend for several months depending on environmental conditions.[4][5][9] The primary dissipation routes for trifluralin are volatilization from the soil surface followed by atmospheric photodegradation, and microbial and chemical degradation within the soil.[6][10][11] Due to its strong binding to soil, trifluralin has a very low potential for leaching into groundwater.[6][18] However, it is considered to be highly bioaccumulative in aquatic organisms.[9]

Isoxaben: In contrast to trifluralin, isoxaben has a higher potential for mobility in the environment, particularly through surface runoff.[12][13] Its potential for leaching to groundwater is considered low.[12][13] Isoxaben is moderately persistent in the soil environment, with microbial degradation being a significant factor in its breakdown.[12][13][15][21] In aquatic systems, isoxaben is degraded relatively quickly through processes such as photolysis and aerobic and anaerobic metabolism.[16][17] It has a low potential to bioaccumulate in aquatic organisms.[12][13]

References

- 1. OECD guidelines for chemicals safety testing [chemycal.com]

- 2. oecd.org [oecd.org]

- 3. Trifluralin – How it really works Part 1 - Eureka! [eurekaag.com.au]

- 4. oecd.org [oecd.org]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. Treflan / trifluralin | CALS [cals.cornell.edu]

- 7. Herbicides that inhibit cellulose biosynthesis | Weed Science | Cambridge Core [cambridge.org]

- 8. researchgate.net [researchgate.net]

- 9. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. kpu.ca [kpu.ca]

- 12. epa.gov [epa.gov]

- 13. wsdot.wa.gov [wsdot.wa.gov]

- 14. A Step-by-Step Guide: Understanding the EPA Pesticide Registration Process - AAA Compliance Partners [aaacompliancepartners.com]

- 15. jeh [jeh.kglmeridian.com]

- 16. Data Requirements for Pesticide Registration [npic.orst.edu]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. eCFR :: 40 CFR Part 158 -- Data Requirements for Pesticides [ecfr.gov]

- 19. eCFR :: 40 CFR 158.1300 -- Environmental fate data requirements table. [ecfr.gov]

- 20. oecd.org [oecd.org]

- 21. researchgate.net [researchgate.net]

Ecotoxicology of Snapshot TG on Non-Target Organisms: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Snapshot TG is a selective, pre-emergent herbicide widely used in landscape ornamentals, container and field-grown nursery stock, Christmas tree plantations, and other non-cropland areas to control a broad spectrum of annual grasses and broadleaf weeds.[1][2][3][4][5] The efficacy of Snapshot TG is derived from its two active ingredients: trifluralin (B1683247) (2.0%) and isoxaben (B1672637) (0.5%).[1][4][5] Trifluralin disrupts microtubule formation, thereby inhibiting cell division, while isoxaben inhibits cellulose (B213188) biosynthesis, a critical component of plant cell walls. Given their modes of action, it is imperative to understand the potential ecotoxicological effects of Snapshot TG and its constituent active ingredients on non-target organisms that may be exposed in the environment.

This technical guide provides a comprehensive overview of the ecotoxicology of Snapshot TG, with a focus on its impact on a range of non-target organisms. It includes a compilation of quantitative toxicity data, detailed experimental protocols for key ecotoxicological studies, and visualizations of the molecular mechanisms of action of the active ingredients.

Ecotoxicological Data

The following tables summarize the quantitative ecotoxicological data for the active ingredients of Snapshot TG, trifluralin and isoxaben, as well as for the formulated product itself, on various non-target organisms.

Snapshot TG (Formulated Product)

| Organism | Test Type | Endpoint | Value (mg/L) | Reference |

| Danio rerio (Zebra fish) | 96-hour acute toxicity | LC50 | 508 | [6] |

| Daphnia pulex (Water flea) | 48-hour acute toxicity | EC50 | > 1,000 | |

| Pseudokirchneriella subcapitata (Green algae) | 96-hour growth inhibition | ErC50 | > 1,000 |

Avian Toxicity

| Organism | Test Type | Endpoint | Value | Reference |

| Colinus virginianus (Bobwhite quail) | Acute oral toxicity | LD50 | > 2000 mg/kg |

Trifluralin

Aquatic Toxicity

| Organism | Test Type | Endpoint | Value (µg/L) | Reference |

| Oncorhynchus mykiss (Rainbow trout) | 96-hour acute toxicity | LC50 | 20 - 60 | [7] |

| Lepomis macrochirus (Bluegill sunfish) | 96-hour acute toxicity | LC50 | 50 - 70 | [7] |

| Ictalurus punctatus (Channel catfish) | 96-hour acute toxicity | LC50 | 1400 - 3400 | [7] |

| Daphnia magna (Water flea) | 48-hour acute toxicity | LC50 | 500 - 600 | [7] |

| Freshwater Crustaceans (various) | 48-96 hour acute toxicity | EC50/LC50 | 37 - 2200 | |

| Freshwater Insects (various) | 48-96 hour acute toxicity | LC50 | 1000 - 4200 | |

| Freshwater Molluscs | 48-hour acute toxicity | LC50 | 8000 | |

| Chlamydomonas eugametos (Green alga) | Growth inhibition | - | 335.5 (decreased growth) |

Terrestrial Toxicity

| Organism | Test Type | Endpoint | Value | Reference |

| Apis mellifera (Honeybee) | Acute contact toxicity | LD50 | > 100 µ g/bee | |

| Earthworms | 14-day acute toxicity | LC50 | > 100 mg/kg soil | [7] |

Avian Toxicity

| Organism | Test Type | Endpoint | Value (mg/kg) | Reference |

| Colinus virginianus (Bobwhite quail) | Acute oral toxicity | LD50 | > 2000 | [7] |

| Mallard duck | Acute oral toxicity | LD50 | > 2000 | [7] |

| Pheasant | Acute oral toxicity | LD50 | > 2000 | [7] |

Isoxaben

Aquatic Toxicity

| Organism | Test Type | Endpoint | Value (mg/L) | Reference |

| Oncorhynchus mykiss (Rainbow trout) | 96-hour acute toxicity | LC50 | > 1.0 | |

| Daphnia magna (Water flea) | 48-hour acute toxicity | EC50 | > 1.0 | |

| Mysidopsis bahia (Mysid shrimp) | 96-hour acute toxicity | LC50 | > 1.2 | |

| Selenastrum capricornutum (Green alga) | 5-day growth inhibition | EC50 | 0.036 |

Terrestrial Toxicity

| Organism | Test Type | Endpoint | Value | Reference |

| Apis mellifera (Honeybee) | Acute contact toxicity | LD50 | > 100 µ g/bee | |

| Earthworms | 14-day acute toxicity | LC50 | > 1000 mg/kg soil |

Avian Toxicity

| Organism | Test Type | Endpoint | Value (mg/kg) | Reference |

| Colinus virginianus (Bobwhite quail) | Acute oral toxicity | LD50 | > 2250 | |

| Mallard duck | Acute dietary toxicity | LC50 | > 5620 ppm |

Experimental Protocols

The ecotoxicological data presented in this guide are primarily generated following standardized test guidelines, most notably those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reliability and comparability of data across different studies and laboratories. Below are detailed summaries of the key experimental protocols relevant to the data in this guide.

Fish Acute Toxicity Test (based on OECD Guideline 203)

-

Objective: To determine the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.[3]

-

Test Organism: Commonly used species include Rainbow trout (Oncorhynchus mykiss), Zebra fish (Danio rerio), and Fathead minnow (Pimephales promelas).

-

Methodology:

-

Test Design: A limit test at a single high concentration or a full range-finding and definitive test with at least five concentrations in a geometric series is conducted.

-

Exposure: Fish are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours.

-

Observations: Mortalities are recorded at 24, 48, 72, and 96 hours.

-

Data Analysis: The LC50, the concentration estimated to be lethal to 50% of the test fish, is calculated using appropriate statistical methods (e.g., probit analysis).

-

-

Test Conditions:

-

Temperature, pH, and dissolved oxygen levels are maintained within a narrow range suitable for the test species.

-

A control group (without the test substance) is run in parallel.

-

Aquatic Invertebrate Acute Immobilisation Test (based on OECD Guideline 202)

-

Objective: To determine the median effective concentration (EC50) of a substance that causes immobilization in Daphnia magna over a 48-hour period.[1][8]

-

Test Organism: Daphnia magna (or other suitable cladoceran species), less than 24 hours old at the start of the test.

-

Methodology:

-

Test Design: A limit test or a full test with at least five concentrations is performed.

-

Exposure: Daphnids are exposed to the test substance in a static system for 48 hours.

-

Observations: The number of immobilized daphnids (those unable to swim after gentle agitation) is recorded at 24 and 48 hours.

-

Data Analysis: The EC50, the concentration at which 50% of the daphnids are immobilized, is calculated.

-

-

Test Conditions:

-

The test is conducted in a defined medium at a constant temperature (e.g., 20°C) and under a specified light-dark cycle.

-

A control group is included.

-

Honeybee Acute Oral and Contact Toxicity Test (based on OECD Guidelines 213 and 214)

-

Objective: To determine the acute oral and contact median lethal dose (LD50) of a substance to adult worker honeybees (Apis mellifera).[4][5]

-

Test Organism: Young adult worker honeybees from healthy, queen-right colonies.

-

Methodology:

-

Oral Toxicity (OECD 213):

-

Bees are starved for a short period and then individually fed a precise volume of a sucrose (B13894) solution containing the test substance at various concentrations.[4][9]

-

Mortality is assessed at 4, 24, and 48 hours (and up to 96 hours if necessary).

-

-

Contact Toxicity (OECD 214):

-

A small droplet of the test substance in a suitable solvent is applied directly to the dorsal thorax of each bee.

-

Mortality is observed at the same time intervals as the oral test.

-

-

-

Data Analysis: The LD50, the dose estimated to be lethal to 50% of the bees, is calculated for both oral and contact exposure routes.

Earthworm Acute Toxicity Test (based on OECD Guideline 207)

-

Objective: To determine the acute toxicity (LC50) of a substance to earthworms (Eisenia fetida or Eisenia andrei) in an artificial soil.[2][10][11]

-

Test Organism: Adult earthworms with a well-developed clitellum.

-

Methodology:

-

Test Design: The test substance is either mixed into the artificial soil or applied to the soil surface. A range of at least five concentrations is typically used.

-

Exposure: Earthworms are introduced into the treated soil and maintained for 14 days.

-

Observations: Mortality is assessed at 7 and 14 days. Sub-lethal effects, such as changes in body weight, are also recorded.

-

Data Analysis: The LC50 is calculated for the 14-day exposure period.

-

-

Test Conditions:

-

The test is conducted in the dark at a constant temperature (e.g., 20°C).

-

Soil moisture content is maintained throughout the test.

-

Algal Growth Inhibition Test (based on OECD Guideline 201)

-

Objective: To determine the effect of a substance on the growth of a unicellular green alga.[12]

-

Test Organism: Exponentially growing cultures of a green alga, such as Pseudokirchneriella subcapitata.

-

Methodology:

-

Test Design: Algal cultures are exposed to a series of concentrations of the test substance in a nutrient-rich medium.

-

Exposure: The cultures are incubated for 72 hours under constant illumination and temperature.

-

Observations: Algal growth is measured at 24, 48, and 72 hours by determining the cell concentration or a surrogate for biomass (e.g., fluorescence).

-

Data Analysis: The EC50 for growth rate inhibition (ErC50) and yield reduction (EyC50) are calculated.

-

-

Test Conditions:

-

The test is conducted in a sterile environment to prevent bacterial contamination.

-

pH of the medium is monitored.

-

Mechanisms of Action and Signaling Pathways

The ecotoxicological effects of Snapshot TG are a direct result of the molecular mechanisms of its active ingredients, trifluralin and isoxaben.

Trifluralin: Microtubule Assembly Inhibition

Trifluralin belongs to the dinitroaniline class of herbicides and its primary mode of action is the disruption of microtubule polymerization. Microtubules are essential components of the cytoskeleton in eukaryotic cells, playing a crucial role in cell division (formation of the mitotic spindle), cell wall formation, and intracellular transport.

Trifluralin binds to tubulin, the protein subunit that polymerizes to form microtubules. This binding prevents the assembly of tubulin dimers into functional microtubules. The disruption of microtubule formation leads to an arrest of mitosis in the prometaphase stage, preventing the proper segregation of chromosomes and ultimately leading to cell death in susceptible organisms. This mechanism is particularly effective against rapidly dividing cells, such as those in the root tips of germinating seedlings.

Isoxaben: Cellulose Biosynthesis Inhibition

Isoxaben is a benzamide (B126) herbicide that specifically inhibits the biosynthesis of cellulose, a major structural component of the primary cell wall in plants and some other organisms like algae. Cellulose provides rigidity and strength to cells, and its synthesis is essential for cell expansion and growth.

The precise molecular target of isoxaben is the cellulose synthase (CESA) complex, a multi-subunit enzyme located in the plasma membrane. This complex is responsible for polymerizing glucose monomers into long cellulose chains. By inhibiting the CESA complex, isoxaben prevents the formation of new cellulose microfibrils. This leads to a weakened cell wall that cannot withstand the internal turgor pressure, resulting in abnormal cell swelling and ultimately, the cessation of growth and cell death.

Conclusion

The ecotoxicological profile of Snapshot TG is a composite of the effects of its active ingredients, trifluralin and isoxaben. Trifluralin exhibits high toxicity to aquatic organisms, particularly fish, while demonstrating lower acute toxicity to birds and mammals. Isoxaben is generally considered to be of low to moderate toxicity to aquatic and terrestrial fauna but can be highly effective against non-target plants and algae due to its specific mode of action.

A thorough understanding of the dose-response relationships and the specific environmental conditions that may influence the toxicity of Snapshot TG is crucial for its responsible use. The data and protocols presented in this guide are intended to provide a foundational resource for researchers, scientists, and drug development professionals to assess the potential environmental risks associated with this herbicide and to inform the development of safer and more targeted pest control strategies. Further research into the sublethal and chronic effects of the combined Snapshot TG formulation on a wider range of non-target species is warranted to provide a more complete picture of its environmental impact.

References

- 1. biotecnologiebt.it [biotecnologiebt.it]

- 2. biotecnologiebt.it [biotecnologiebt.it]

- 3. biotecnologiebt.it [biotecnologiebt.it]

- 4. biotecnologiebt.it [biotecnologiebt.it]

- 5. shop.fera.co.uk [shop.fera.co.uk]

- 6. eurofins.it [eurofins.it]

- 7. oecd.org [oecd.org]

- 8. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 9. testinglab.com [testinglab.com]

- 10. catalog.labcorp.com [catalog.labcorp.com]

- 11. OECD 207: Earthworm Acute Toxicity Test - Aropha [aropha.com]

- 12. biotecnologiebt.it [biotecnologiebt.it]

In-Depth Technical Guide to Snapshot TG Herbicide: History, Development, and Core Scientific Principles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the history, development, and core scientific principles of Snapshot TG, a widely utilized pre-emergent herbicide. The information is tailored for a scientific audience, with a focus on quantitative data, detailed experimental methodologies, and the underlying biochemical mechanisms of action.

Introduction and Historical Development

Snapshot TG, a product of Corteva Agriscience (formerly Dow AgroSciences), is a selective pre-emergent herbicide formulated as granules for the control of a broad spectrum of annual grasses and broadleaf weeds in ornamental plantings, container-grown ornamentals, and other non-turf areas.[1][2] Its efficacy relies on the synergistic action of two active ingredients: trifluralin (B1683247) and isoxaben (B1672637).

Trifluralin: The herbicidal properties of trifluralin, a dinitroaniline compound, were discovered by Lilly Research Laboratories. It was first introduced commercially in 1964. Its development marked a significant advancement in weed control, offering a new mode of action that proved effective against many weed species.

Isoxaben: Developed later, isoxaben is a benzamide (B126) herbicide discovered in 1979. It provided a distinct mechanism of action, targeting a different physiological process in susceptible plants, which broadened the spectrum of controllable weeds and offered a tool for managing resistance to other herbicide classes.

The combination of these two active ingredients in Snapshot TG provides a broader spectrum of weed control than either component alone. The product with EPA Registration Number 62719-175 has been a staple in the ornamental horticulture industry for many years.[1][3][4]

Physicochemical Properties and Formulation

Snapshot 2.5 TG is a granular formulation containing 2.0% trifluralin and 0.5% isoxaben by weight.[1] The granular formulation allows for easy application with spreaders and is designed to release the active ingredients upon activation by water.[2]

Table 1: Physicochemical Properties of Active Ingredients

| Property | Trifluralin | Isoxaben |

| Chemical Name | α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine | N-[3-(1-ethyl-1-methylpropyl)-5-isoxazolyl]-2,6-dimethoxybenzamide |

| Molecular Formula | C₁₃H₁₆F₃N₃O₄ | C₁₈H₂₄N₂O₄ |

| Molecular Weight | 335.28 g/mol | 344.40 g/mol |

| Water Solubility | Low | Low |

| Vapor Pressure | Somewhat volatile | Nonvolatile |

| Soil Adsorption | Strongly adsorbed | Leaches very little |

Mode of Action

The two active ingredients in Snapshot TG disrupt fundamental cellular processes in germinating weed seeds, preventing them from emerging.

Trifluralin: Microtubule Assembly Inhibition

Trifluralin belongs to the dinitroaniline class of herbicides, which act by inhibiting microtubule formation. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis), cell wall formation, and cell elongation.

The mechanism involves the binding of trifluralin to tubulin, the protein subunit that polymerizes to form microtubules. This binding disrupts the assembly of microtubules, leading to a failure of spindle fiber formation during mitosis. Consequently, chromosomes cannot segregate properly, and cell division is arrested. This disruption of root tip cell division is a primary mechanism of its herbicidal activity.[5]

Isoxaben: Cellulose (B213188) Biosynthesis Inhibition

Isoxaben is a cellulose biosynthesis inhibitor. Cellulose is a major structural component of the plant cell wall, providing rigidity and strength. The synthesis of cellulose is carried out by cellulose synthase (CESA) complexes located in the plasma membrane.

Isoxaben is believed to specifically inhibit the function of certain CESA proteins, particularly CESA3 and CESA6 in the model plant Arabidopsis thaliana.[6] By inhibiting these enzymes, isoxaben prevents the formation of cellulose microfibrils, leading to a weakened cell wall that cannot withstand the internal turgor pressure. This results in abnormal cell swelling and ultimately, the death of the germinating seedling.[7]

Quantitative Data

Weed Efficacy

Snapshot TG is effective against a wide range of common annual grasses and broadleaf weeds. The level of control is dependent on the application rate and environmental conditions.

Table 2: Efficacy of Snapshot 2.5 TG on Selected Weed Species

| Weed Species (Common Name) | Weed Species (Scientific Name) | Typical Control (%) at 2.3 lbs/1000 sq (B12106431) ft | Typical Control (%) at 4.6 lbs/1000 sq ft |

| Crabgrass | Digitaria spp. | 90-100 | 95-100 |

| Annual Bluegrass | Poa annua | 85-95 | 90-100 |

| Chickweed | Stellaria media | 90-100 | 95-100 |

| Henbit | Lamium amplexicaule | 90-100 | 95-100 |

| Groundsel | Senecio vulgaris | 80-90 | 85-95 |

| Spurge | Euphorbia spp. | 70-85 | 80-90 |

| Bittercress | Cardamine spp. | 70-80 | 75-85 |

Note: Efficacy can vary based on soil type, timing of application, and weed pressure. Data is compiled from various efficacy trials and product labels.[8][9]

Soil Persistence

The persistence of Snapshot TG in the soil is a critical factor for its long-lasting weed control. The half-life (DT50) of the active ingredients is influenced by soil type, organic matter content, pH, temperature, and microbial activity.[10]

Table 3: Soil Half-Life (DT50) of Trifluralin and Isoxaben

| Active Ingredient | Soil Type | Typical Half-Life (Days) | Factors Affecting Persistence |

| Trifluralin | Sandy Loam | 45-60 | Decreased persistence with higher temperatures, moisture, and microbial activity. Increased persistence in soils with high organic matter and clay content.[11][12] |

| Clay Loam | 60-120 | ||

| Isoxaben | Silt Loam | 30-90 | Primarily degraded by soil microbes. Persistence is longer in sterile soils and at lower temperatures.[10] |

| Sandy Clay Loam | 50-100 |

Experimental Protocols

Protocol for Pre-Emergent Herbicide Efficacy Field Trial

This protocol outlines a standard procedure for evaluating the efficacy of a granular pre-emergent herbicide like Snapshot TG in a field setting.

Objective: To determine the percent control of target weed species by Snapshot TG at various application rates.

Materials:

-

Snapshot TG herbicide

-

Calibrated granular spreader

-

Trial plots (e.g., 10 ft x 10 ft) with uniform soil type

-

Weed seeds of target species (if natural population is low)

-

Irrigation system

-

Data collection sheets

-

Personal Protective Equipment (PPE)

Procedure:

-

Site Selection and Preparation: Select a field site with a known history of the target weed species or overseed with a known density of weed seeds. Ensure the soil is tilled and free of existing weeds.

-

Experimental Design: Use a randomized complete block design with a minimum of four replications. Include an untreated control and at least two rates of Snapshot TG (e.g., 2.3 and 4.6 lbs/1000 sq ft).[13]

-

Herbicide Application: Calibrate the granular spreader to deliver the precise application rate for each treatment. Apply the granules uniformly to the designated plots.

-

Activation: Within 24-72 hours of application, apply 0.5 inches of water through irrigation to activate the herbicide.[8]

-

Data Collection: At 30, 60, and 90 days after treatment (DAT), visually assess the percent weed control in each plot compared to the untreated control. Additionally, count the number of weeds per unit area (e.g., per square foot).

-

Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Protocol for Determining Herbicide Soil Persistence